Pyrazolo[1,5-a]pyridine-6-carbonitrile

Antifungal drug discovery Yck2 kinase inhibition Structure-activity relationship

Medicinal chemistry programs often face selectivity attrition when replacing the pyrazolo[1,5-a]pyridine-6-carbonitrile core with bioisosteres. This scaffold delivers quantifiable advantages: • 6-CN substitution gives 24-fold fungal Yck2 selectivity vs 7-fold for imidazo[1,2-a]pyridine analogs, a 3.3× improvement. • Enables access to lead-like compounds such as FAUC 327 (D4 Ki=1.5 nM) and antifungal Compound 2a (IC50=0.08 μM, 66% MLM stability). • High-resolution co-crystal structure (PDB 9EDX) supports structure-guided design. Supplied with full analytical documentation; standard pack sizes available for immediate dispatch.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
Cat. No. B13920068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridine-6-carbonitrile
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN2C1=CC=N2)C#N
InChIInChI=1S/C8H5N3/c9-5-7-1-2-8-3-4-10-11(8)6-7/h1-4,6H
InChIKeyDSAYAJBZSWROTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyridine-6-carbonitrile: Versatile Kinase & GPCR Scaffold


Pyrazolo[1,5-a]pyridine-6-carbonitrile is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused pyrazole-pyridine ring system with a nitrile group at the 6-position. This core structure serves as a key intermediate for developing bioactive molecules targeting diverse therapeutic areas, including oncology, infectious diseases, and neurological disorders [1]. The 6-carbonitrile moiety is critical for modulating target selectivity and pharmacokinetic properties, as demonstrated in recent structure-guided optimization campaigns against fungal Yck2 kinase and dopamine D4 receptors [2].

Workflow
Privileged scaffold for kinase inhibitor and GPCR ligand synthesis
Key substitution
6-Cyano group enables selectivity tuning and metabolic stability in lead optimization
Structural support
Co-crystal structure available (PDB 9EDX) for structure-guided design campaigns

Why Pyrazolo[1,5-a]pyridine-6-carbonitrile Is Irreplaceable


Simple substitution of the pyrazolo[1,5-a]pyridine-6-carbonitrile core with structurally similar heterocycles, such as imidazo[1,2-a]pyridine bioisosteres, results in a significant loss of target selectivity. In a direct comparative study, the pyrazolo[1,5-a]pyridine series achieved an average fungal selectivity of ~23-fold for Yck2 over human CK1α, whereas the imidazo[1,2-a]pyridine bioisostere group exhibited only ~7-fold selectivity [1]. This ~3.3-fold difference in selectivity underscores that the pyrazolo[1,5-a]pyridine core is not functionally interchangeable with its common bioisosteric replacements, making precise compound selection critical for achieving desired biological outcomes.

Imidazo[1,2-a]pyridine bioisosteres may reduce Yck2 selectivity by ~3.3-fold, limiting direct replacement.
Non-6-cyano analogs (e.g., 6-fluoro) may show lower kinase selectivity and antifungal activity in cell-based assays.
Unsubstituted or parent GW scaffold exhibits rapid microsomal clearance, potentially limiting in vivo study design.

Pyrazolo[1,5-a]pyridine-6-carbonitrile Derivative Head-to-Head Comparison


Antifungal Potency and Selectivity vs GW Parent

The 6-cyano derivative (Compound 2a) of the pyrazolo[1,5-a]pyridine scaffold demonstrates superior antifungal properties compared to the parent compound GW461484A (GW). In a direct head-to-head comparison, 2a exhibits a lower Yck2 IC50 of 0.08 μM versus 0.11 μM for GW, representing a 1.4-fold improvement in potency [1]. Critically, 2a also shows a 24-fold selectivity for fungal Yck2 over human CK1α, compared to 22-fold for GW [1]. This dual enhancement in potency and selectivity, while maintaining equivalent whole-cell antifungal activity (MIC80 = 12.5 μM for both), positions 2a as a more optimized lead candidate.

Yck2 potency & selectivity vs GW
Head-to-head
IC50 0.08 μM (2a) vs 0.11 μM (GW); 24-fold vs 22-fold selectivity
Supports Yck2 selectivity endpoint review
Kinase inhibition assay at 20 μM ATP
Antifungal drug discovery Yck2 kinase inhibition Structure-activity relationship

Metabolic Stability Improvement vs GW Parent

The introduction of a 6-cyano group in Compound 2a results in a substantial improvement in metabolic stability compared to the parent GW compound. In mouse liver microsome (MLM) stability assays, 2a demonstrated 66% remaining after 30 minutes of incubation, whereas GW showed less than 1% remaining under identical conditions [1]. This >66-fold improvement in metabolic stability addresses a critical liability of the GW scaffold, which was previously unsuitable for systemic administration due to rapid hepatic metabolism.

Metabolic stability vs GW
Head-to-head
66% remaining (2a) vs
Supports metabolic stability endpoint comparison
Mouse liver microsomes, LC-TOFMS detection
D4 receptor affinity vs FAUC 113
Head-to-head
Ki 1.5 nM (FAUC 327) vs 3.10 nM (FAUC 113)
Supports D4 receptor binding affinity context
[3H]-spiperone displacement, CHO cells
Selectivity vs 6-fluoro analog
Head-to-head
24-fold selectivity (2a) vs 18-fold (2b); MIC80 12.5 vs 25 μM
Supports 6-CN substitution selectivity review
Yck2 vs human CK1α ratio
Co-crystal structure
Structural
Yck2-2a complex, 2.03 Å (PDB 9EDX)
Provides binding mode validation for SAR
R-Free 0.239, R-Work 0.216
Metabolic stability Liver microsomal clearance ADME optimization

D4 Receptor Affinity vs Lead FAUC 113

The 6-carbonitrile-substituted pyrazolo[1,5-a]pyridine derivative FAUC 327 demonstrates significantly enhanced dopamine D4 receptor binding affinity compared to the lead molecule FAUC 113. FAUC 327 exhibits a Ki value of 1.5 nM, which is approximately 2-fold more potent than FAUC 113's Ki of 3.10 nM [1][2]. This improvement in affinity, combined with significant intrinsic activity (31%, EC50 = 1.5 nM), highlights the value of the 6-cyano substitution for achieving high-potency D4 receptor engagement.

D4 receptor affinity vs FAUC 113
Head-to-head
Ki 1.5 nM (FAUC 327) vs 3.10 nM (FAUC 113)
Supports D4 receptor binding affinity context
[3H]-spiperone displacement, CHO cells
Dopamine D4 receptor GPCR ligand Neurological disorders

Antifungal Selectivity vs 6-Fluoro Analog

Within the same pyrazolo[1,5-a]pyridine series, the 6-cyano derivative (Compound 2a) demonstrates a clear selectivity advantage over the closely related 6-fluoro analog (Compound 2b). Compound 2a achieves a 24-fold selectivity for fungal Yck2 over human CK1α, whereas the 6-fluoro analog 2b exhibits only 18-fold selectivity [1]. This 33% improvement in selectivity is achieved while maintaining comparable potency (IC50 0.08 μM vs 0.13 μM) and superior whole-cell antifungal activity (MIC80 12.5 μM vs 25 μM).

Selectivity vs 6-fluoro analog
Head-to-head
24-fold selectivity (2a) vs 18-fold (2b); MIC80 12.5 vs 25 μM
Supports 6-CN substitution selectivity review
Yck2 vs human CK1α ratio
Antifungal selectivity Structure-activity relationship Kinase inhibitor profiling

Yck2 Kinase Co-crystal Structure

The high-resolution crystal structure of Compound 2a (6-CN derivative) bound to the Yck2 kinase domain from Candida albicans has been solved at 2.03 Å resolution (PDB ID: 9EDX) [1]. This structural information provides atomic-level detail on the binding interactions, including key contacts between the 6-carbonitrile group and the kinase active site. While this evidence does not provide direct quantitative comparator data, it serves as a critical structural validation of the binding mode that underpins the compound's improved potency and selectivity observed in biochemical assays.

Co-crystal structure
Structural
Yck2-2a complex, 2.03 Å (PDB 9EDX)
Provides binding mode validation for SAR
R-Free 0.239, R-Work 0.216
Structure-based drug design X-ray crystallography Binding mode analysis

Pyrazolo[1,5-a]pyridine-6-carbonitrile Application Scenarios


Antifungal Discovery Targeting Yck2 Kinase

The 6-cyano substituted pyrazolo[1,5-a]pyridine derivative (Compound 2a) is optimally suited for antifungal drug discovery programs targeting Candida albicans Yck2 kinase. Its superior potency (IC50 0.08 μM), enhanced fungal selectivity (24-fold over human CK1α), and dramatically improved metabolic stability (66% remaining in MLM) compared to the parent GW scaffold make it the preferred choice for lead optimization [1]. The availability of a high-resolution co-crystal structure (PDB: 9EDX) further enables structure-guided design efforts [3].

D4 Receptor Pharmacology and Tool Development

FAUC 327, a 6-cyano substituted pyrazolo[1,5-a]pyridine derivative, is the optimal choice for research focused on dopamine D4 receptor pharmacology. Its high affinity (Ki = 1.5 nM) and significant intrinsic activity (31%) at low nanomolar concentrations (EC50 = 1.5 nM) provide a robust pharmacological profile for studying D4 receptor function and for use as a reference compound in assay development [2]. The 2-fold improvement in affinity over the lead compound FAUC 113 offers enhanced sensitivity for detecting receptor engagement.

Kinase Selectivity Profiling and SAR

For research programs requiring precise structure-activity relationship (SAR) data on kinase inhibitor selectivity, the 6-cyano substituted pyrazolo[1,5-a]pyridine scaffold provides a well-characterized reference point. Comparative data shows that 6-cyano substitution (Compound 2a) yields 24-fold fungal selectivity, whereas 6-fluoro (Compound 2b) yields only 18-fold, and the parent GW yields 22-fold [1]. This quantitative dataset enables informed decision-making when designing analogs with desired selectivity profiles, making this scaffold a valuable tool for medicinal chemistry optimization.

ADME Optimization for Antifungal Leads

The 6-cyano substituted derivative (Compound 2a) is the preferred choice for antifungal programs requiring compounds with improved metabolic stability. Its >66-fold improvement in microsomal stability over the GW parent (66% vs <1% remaining after 30 min incubation) directly addresses a major developability hurdle [1]. This property makes it suitable for in vivo efficacy studies and further preclinical development, whereas the parent compound would be unsuitable due to rapid hepatic clearance.

Application
Selection Property
Validation Focus
Yck2 kinase pathway studies
6-CN substitution selectivity context
Yck2 vs human CK1α selectivity validation
Dopamine D4 receptor pharmacology
High-affinity binding context
Receptor engagement assay validation
Kinase selectivity SAR profiling
Selectivity profile over kinase panel
Fungal vs human kinase selectivity review
Metabolic stability assessment
Microsomal stability context
Metabolic clearance endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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